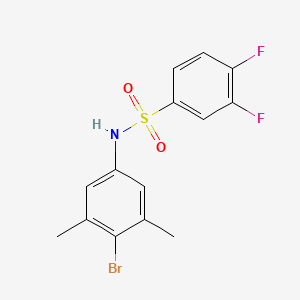![molecular formula C11H13BrN4O B6635380 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole, also known as Brimonidine, is a drug that is commonly used to treat glaucoma and ocular hypertension. It belongs to the class of alpha-2 adrenergic receptor agonists and works by reducing the production of aqueous humor in the eye. In recent years, Brimonidine has gained attention in scientific research due to its potential therapeutic applications beyond ophthalmology.
作用机制
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole works by binding to and activating alpha-2 adrenergic receptors, which are found in various tissues throughout the body including the eye, brain, and cardiovascular system. In the eye, activation of these receptors leads to a decrease in the production of aqueous humor, which reduces intraocular pressure. In the brain, activation of alpha-2 adrenergic receptors has been shown to have neuroprotective effects by reducing inflammation, oxidative stress, and neuronal apoptosis.
Biochemical and Physiological Effects:
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has been shown to have a number of biochemical and physiological effects beyond its primary use in ophthalmology. In animal studies, it has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function and memory. 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has also been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
实验室实验的优点和局限性
One advantage of using 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole in laboratory experiments is its well-established mechanism of action and safety profile. It has been used clinically for many years and has a low incidence of side effects. However, one limitation is that it may not be suitable for all experimental models, as its effects are primarily mediated through alpha-2 adrenergic receptors and may not be relevant in all disease states.
未来方向
There are many potential future directions for research on 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole may have anti-inflammatory effects in the brain, which could be beneficial in the treatment of conditions such as multiple sclerosis and traumatic brain injury. Additionally, there is interest in exploring the use of 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole as a neuroprotective agent in other contexts, such as stroke and spinal cord injury.
合成方法
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole can be synthesized through a multi-step process, starting with the reaction of 4-bromo-3,5-dimethylphenol with chloromethyl methyl ether to form 4-bromo-3,5-dimethylphenoxy methyl ether. The resulting compound is then reacted with sodium azide to form the tetrazole ring, followed by reduction with sodium borohydride to produce 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole.
科学研究应用
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has been studied extensively in the field of neuroscience due to its ability to cross the blood-brain barrier and interact with alpha-2 adrenergic receptors in the central nervous system. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has also been investigated for its potential use in the treatment of anxiety and depression, as it has been shown to modulate the release of neurotransmitters such as norepinephrine and serotonin.
属性
IUPAC Name |
5-[(4-bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-7-4-9(5-8(2)11(7)12)17-6-10-13-15-16(3)14-10/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUBWQIHUAVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2=NN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)
![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)

![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)

![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)
![(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid](/img/structure/B6635403.png)